2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-7(2)9(12-3)11-8(6)5-10/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEBZGNOQKDOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1CCl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243936 | |
| Record name | 2-(Chloromethyl)-6-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424857-95-3 | |
| Record name | 2-(Chloromethyl)-6-methoxy-3,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424857-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401243936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine typically involves the chloromethylation of 6-methoxy-3,5-dimethylpyridine. One common method is the reaction of 6-methoxy-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(aminomethyl)-6-methoxy-3,5-dimethylpyridine.
Oxidation: Formation of 2-(chloromethyl)-6-formyl-3,5-dimethylpyridine.
Reduction: Formation of 2-(chloromethyl)-6-methoxy-3,5-dimethylpiperidine.
Scientific Research Applications
2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to modifications in their function. The methoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Isomerism
2-(Chloromethyl)-4-Methoxy-3,5-Dimethylpyridine
- Key Difference : Methoxy group at position 4 (para to chloromethyl) vs. position 6 (meta to chloromethyl).
- Impact :
- Electronic Effects : The para-methoxy group exerts stronger electron-donating resonance effects compared to the meta-methoxy group, increasing nucleophilicity at the ortho and para positions of the pyridine ring.
- Steric Effects : The 3,5-dimethyl groups in both compounds create comparable steric hindrance, but the 4-methoxy isomer may experience reduced steric clash during coordination to metal centers .
2-Chloromethyl-6-Methylpyridine Hydrochloride
- Key Difference : Methyl group at position 6 instead of methoxy.
- Impact: Electron Density: The methyl group (weak electron donor) provides less activation of the pyridine ring compared to methoxy, reducing reactivity in electrophilic substitutions. Solubility: Methoxy groups enhance polarity and solubility in polar solvents, whereas methyl groups favor solubility in non-polar media .
Functional Group Variations
2-(Azidomethyl)-4-Methoxy-3,5-Dimethylpyridine
- Key Difference : Azidomethyl (-CH₂N₃) replaces chloromethyl (-CH₂Cl).
- Impact :
2-Chloromethylthiirane (Epichlorohydrin)
- Key Difference : Oxirane (epoxide) ring vs. pyridine ring.
- Impact :
- Reactivity : Epichlorohydrin’s strained epoxide ring undergoes rapid ring-opening reactions, while the pyridine ring in the target compound is aromatic and stable under similar conditions.
- Applications : Epichlorohydrin is widely used in epoxy resin synthesis, whereas the pyridine derivative is tailored for ligand synthesis or drug intermediates .
Halogen-Substituted Analogs
22-Chloro-6-Bromomethylpyridine
- Key Difference : Bromomethyl (-CH₂Br) vs. chloromethyl (-CH₂Cl).
- Impact :
Physicochemical and Reactivity Data
Biological Activity
2-(Chloromethyl)-6-methoxy-3,5-dimethylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development and organic synthesis.
The molecular formula of this compound is C10H12ClN, with a molecular weight of approximately 185.66 g/mol. The presence of the chloromethyl group and methoxy substituent on the pyridine ring enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins, which may lead to inhibition or modulation of enzymatic activity. Additionally, the methoxy group can influence the electronic properties of the molecule, affecting its interaction with biological targets.
Biological Activities
Recent studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
- Cytotoxicity : Preliminary investigations indicate that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further exploration in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
-
Enzyme Interaction :
- Research focused on the compound's interaction with acetylcholinesterase (AChE), revealing that it acts as a competitive inhibitor. This property is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
-
Cytotoxicity Assays :
- In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxic effects on HeLa and MCF-7 cell lines. The IC50 values were determined to be 25 µM for HeLa and 30 µM for MCF-7 cells.
Data Summary Table
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | N/A |
| Antimicrobial | Escherichia coli | Significant inhibition | N/A |
| Enzyme Inhibition | Acetylcholinesterase | Competitive inhibitor | N/A |
| Cytotoxicity | HeLa | Dose-dependent cytotoxicity | 25 |
| Cytotoxicity | MCF-7 | Dose-dependent cytotoxicity | 30 |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(chloromethyl)-6-methoxy-3,5-dimethylpyridine, and what analytical methods are used for characterization?
- Answer: A typical synthesis involves a five-step process starting from 2,3,5-trimethylpyridine: (i) N-oxidation, (ii) nitration, (iii) nucleophilic substitution, (iv) alcoholation, and (v) chloromethylation . Key analytical methods include 1H NMR for structural confirmation (e.g., identifying chloromethyl and methoxy peaks), FT-IR to verify functional groups (C-Cl stretch at ~600–800 cm⁻¹), and HPLC for purity assessment (retention time comparison with standards). These methods ensure precise characterization of intermediates and the final product .
Q. How do substituent positions on the pyridine ring influence the physicochemical properties of this compound?
- Answer: Substituent positions affect properties such as solubility, stability, and reactivity. For example:
- The chloromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitutions.
- Methoxy at C6 increases steric hindrance, potentially reducing aggregation in polar solvents.
- Methyl groups at C3 and C5 improve lipophilicity, impacting membrane permeability in biological systems.
These structural features are critical for tailoring the compound’s behavior in synthetic or biological applications .
Advanced Research Questions
Q. How can researchers optimize the chloromethylation step in the synthesis to improve yield and purity?
- Answer: Optimization strategies include:
- Reagent selection : Using thionyl chloride (SOCl₂) or PCl₃ as chlorinating agents under anhydrous conditions.
- Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., over-chlorination).
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to separate by-products like 2-(chloromethyl)-4-methoxy derivatives .
Yields >80% are achievable with rigorous exclusion of moisture and optimized stoichiometry.
Q. What role does molecular docking play in designing derivatives of this compound for enzyme inhibition studies?
- Answer: Molecular docking predicts binding modes to target enzymes (e.g., CYP1B1). For example:
- Key interactions : Pyridine nitrogen coordinates with heme iron in CYP1B1, while the chloromethyl group stabilizes hydrophobic pockets.
- Validation : Docking results aligned with experimental IC₅₀ values (e.g., 0.011 μM for a related C2-substituted pyridine derivative ).
This approach guides rational modifications (e.g., adding bulky groups at C3/C5) to enhance inhibitory potency.
Q. How can discrepancies in spectroscopic data (e.g., NMR) be resolved when characterizing chloromethylated pyridine derivatives?
- Answer: Common challenges and solutions:
- Peak overlap : Use high-field NMR (≥500 MHz) or 2D techniques (COSY, HSQC) to resolve adjacent protons (e.g., methyl and methoxy groups).
- Impurity signals : Compare with synthesized standards (e.g., this compound vs. its 4-methoxy isomer ).
- Quantitative analysis : Integrate HPLC peaks with UV detection (λ = 254 nm) to quantify trace impurities (<0.1%).
Notes
- Contradictions : While emphasizes C2-substituted pyridines for CYP1B1 inhibition, other positions (C3/C4) may be preferable for non-enzymatic applications (e.g., ligand design).
- Methodological Gaps : Limited data on in vivo metabolic stability; future studies could incorporate microsomal assays or radiolabeling for ADME profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
